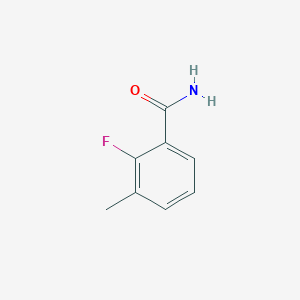

2-Fluoro-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUGAHUMBSWRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662796 | |

| Record name | 2-Fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003712-12-6 | |

| Record name | 2-Fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzamide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylbenzamide, a fluorinated aromatic amide, represents a key structural motif in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the benzamide scaffold significantly influences its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Core Chemical Properties and Structure

This compound is a solid at room temperature with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol .[1] Its chemical structure features a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a carboxamide group at the 1-position.

| Property | Value | Source |

| CAS Number | 1003712-12-6 | - |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| IUPAC Name | This compound | - |

| Melting Point | No experimental data available. The precursor, 2-fluoro-3-methylbenzoic acid, has a melting point of 115 °C.[2] | - |

| Boiling Point | No experimental data available. | - |

| Solubility | No experimental data available. | - |

The presence of the fluorine atom, a highly electronegative element, imparts unique properties to the molecule. It can modulate the acidity of the amide proton, influence intermolecular interactions through hydrogen bonding and dipole-dipole interactions, and block metabolic pathways, thereby enhancing the compound's pharmacokinetic profile. The methyl group, an electron-donating group, can also affect the electronic properties and steric hindrance of the molecule, which can be crucial for its binding affinity to biological targets.

Chemical Structure Visualization

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar benzamide compounds and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Add a source of ammonia, such as ammonium chloride (1.5 eq), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The coupling patterns and chemical shifts will be indicative of their positions on the substituted benzene ring.

-

¹³C NMR: Will display characteristic peaks for the carbon atoms of the benzene ring, the methyl group, and the carbonyl group of the amide. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JCF).

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzamides are a privileged class of compounds in medicinal chemistry due to the beneficial effects of the fluorine atom on various pharmacological properties. The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug candidate.

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving the potency of the compound.

-

Modulate Lipophilicity: The strategic placement of fluorine atoms can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Derivatives of this compound could be investigated for a wide range of therapeutic applications, including but not limited to:

-

Central Nervous System (CNS) Disorders: The ability of small, fluorinated molecules to cross the blood-brain barrier makes them attractive candidates for targeting CNS disorders.

-

Oncology: Many anti-cancer drugs incorporate fluorinated aromatic moieties to enhance their efficacy and pharmacokinetic profiles.

-

Anti-inflammatory Agents: Fluorinated benzamides have been explored as potent anti-inflammatory agents.

Logical Relationship in Drug Discovery Application

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related fluorinated and benzamide compounds, the following general guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety information.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, arising from the combined presence of a fluorine atom and a methyl group on the benzamide core, make it an attractive scaffold for medicinal chemists. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Sources

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzamide (CAS 1003712-12-6)

This compound is a fluorinated aromatic amide, a class of molecules that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold creates a unique electronic and steric profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its potential applications and a robust, proposed synthesis protocol.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] The presence of the ortho-fluoro substituent in this particular benzamide can influence intramolecular hydrogen bonding and control the conformation of the amide group, which can be a critical factor in its interaction with biological targets.[2] While specific research on CAS 1003712-12-6 is emerging, its structural motifs are present in a range of biologically active compounds, positioning it as a valuable intermediate for synthetic exploration.

Physicochemical and Structural Properties

Understanding the core properties of this compound is the first step in its effective application. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1003712-12-6 | [3][4] |

| Molecular Formula | C₈H₈FNO | [5] |

| Molecular Weight | 153.15 g/mol | [5] |

| MDL Number | MFCD09835198 | [5] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Sparingly soluble in water (Predicted) | N/A |

Below is the chemical structure of the molecule, rendered to illustrate the spatial relationship of its functional groups.

Caption: Structure of this compound.

Proposed Synthesis Protocol: Amidation of 2-Fluoro-3-methylbenzoic Acid

While a specific, peer-reviewed synthesis for this compound is not widely published, a reliable route can be designed based on standard, well-established amidation chemistry. The most direct and common approach involves the coupling of the corresponding carboxylic acid, 2-Fluoro-3-methylbenzoic acid (CAS 315-31-1), with an ammonia source.

The following protocol is based on analogous transformations, such as the synthesis of 4-amino-2-fluoro-N-methylbenzamide, and represents a robust method suitable for laboratory-scale synthesis.[6][7]

Causality Behind Experimental Choices:

-

Starting Material: 2-Fluoro-3-methylbenzoic acid is a commercially available starting material, providing a direct and efficient entry point to the target molecule.[8]

-

Activation: Direct reaction of a carboxylic acid and ammonia is generally unfavorable. The carboxylic acid must first be activated. Thionyl chloride (SOCl₂) is a common and effective reagent for converting the carboxylic acid to a more reactive acyl chloride intermediate. This method is high-yielding but generates HCl and SO₂ as byproducts, requiring careful handling.

-

Ammonia Source: Aqueous ammonium hydroxide is an inexpensive and readily available source of ammonia. The reaction is typically performed in a biphasic system or a solvent in which the acyl chloride has some solubility, like THF or Dioxane, to facilitate the reaction.

-

Purification: The product is expected to be a solid with limited water solubility. Purification can be achieved by recrystallization or silica gel chromatography if impurities are present.

Step-by-Step Experimental Protocol:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-3-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-3-methylbenzoyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, ~28-30%, 5-10 eq) to the cooled acyl chloride while stirring vigorously. An exothermic reaction will occur, and a precipitate will form.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is fully consumed.

-

-

Work-up and Purification:

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the solid thoroughly with cold water to remove any ammonium salts.

-

Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Dry the solid under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Research and Drug Development

As a functionalized building block, this compound serves as a valuable starting point for the synthesis of more complex molecules.

-

Medicinal Chemistry: Its structure is analogous to intermediates used for developing drugs targeting the central nervous system.[9] The benzamide moiety is a common feature in many approved drugs. The specific substitution pattern may offer a unique vector for structure-activity relationship (SAR) studies, allowing researchers to probe interactions within a target's binding pocket. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2]

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides, where they can improve efficacy and selectivity.[9]

-

Materials Science: Amide-containing molecules can self-assemble through hydrogen bonding to form ordered structures. This compound could be explored as a precursor for polymers or functional small molecules in materials science applications.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on data from structurally similar fluorinated aromatic compounds.[10][11]

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[11]

-

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound (CAS 1003712-12-6) represents a promising, yet underexplored, chemical entity. Its combination of a benzamide core with a specific fluoro-methyl substitution pattern makes it a strategic building block for creating novel compounds in pharmaceutical and agrochemical research. The proposed synthesis is robust and relies on fundamental, high-yielding chemical transformations. As the demand for novel fluorinated scaffolds continues to grow, compounds like this will undoubtedly play a crucial role in the discovery of next-generation chemical products.

References

-

Chemeo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Retrieved from [Link]

-

Chemsigma. (n.d.). 1003712-12-6 this compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 1003712-12-6. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87129800, 2-Fluoro-3-methylbutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58298648, 2-fluoro-3-(N-methylbenzamido)benzoic acid. Retrieved from [Link]

-

Blake, A. J., et al. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

Seltzner, J. H., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Retrieved from [Link]

-

Sudakin, D. L., & Trevathan, W. R. (2003). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. Retrieved from [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Retrieved from [Link]

-

Ilic, S., et al. (2021). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Beteta, V., et al. (2021). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

-

GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

- 1. 1003712-12-6|this compound|BLD Pharm [bldpharm.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1003712-12-6 this compound [chemsigma.com]

- 4. This compound | 1003712-12-6 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-2-methylbenzamide [myskinrecipes.com]

- 10. fishersci.ca [fishersci.ca]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 2-Fluoro-3-methylbenzamide

An In-depth Technical Guide to 2-Fluoro-3-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This compound stands as a significant, yet specialized, chemical entity within this domain. It is a fluorinated aromatic building block whose value is derived not just from its constituent parts, but from their specific arrangement. The ortho-fluoro and meta-methyl substitution on the benzamide core creates a unique electronic and steric profile, making it a valuable precursor for developing sophisticated pharmaceutical agents.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles that govern its properties, synthesis, and utility. We will explore its physicochemical characteristics, predict its spectroscopic signature, propose a robust synthetic pathway, and delve into its profound relevance as an intermediate in the quest for novel therapeutics, particularly in modulating protein-protein interactions and developing targeted inhibitors.

Section 1: Molecular and Physicochemical Properties

The identity and physical characteristics of a compound are foundational to its application. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and provide reliable estimations for its core properties based on its structure and data from closely related analogues.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [] |

| CAS Number | 1003712-12-6 | [] |

| Molecular Formula | C₈H₈FNO | [] |

| Molecular Weight | 153.15 g/mol | [][2] |

| InChI Key | JIUGAHUMBSWRCC-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC1=CC=CC(=C1F)C(=O)N | [] |

Physicochemical Data (Predicted and Comparative)

The physical properties of this compound are influenced by strong intermolecular hydrogen bonding from the amide group and the overall polarity imparted by the fluorine atom.

| Property | Predicted/Comparative Value | Rationale and Insights |

| Melting Point | ~110-120 °C | The precursor, 2-fluoro-3-methylbenzoic acid, has a melting point of 115 °C[3]. The primary amide can engage in extensive hydrogen bonding, suggesting a melting point in a similar or slightly higher range. |

| Boiling Point | > 200 °C | High due to hydrogen bonding and molecular weight. Precise experimental data is unavailable. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amide and fluorine offer some polarity, but the aromatic ring limits aqueous solubility. |

| logP | ~1.5 - 2.0 (Estimated) | The fluorine and methyl groups increase lipophilicity compared to unsubstituted benzamide, a crucial parameter for membrane permeability in drug candidates. |

Structural Insights: The molecule's functionality is dictated by the interplay between its three key components. The amide group is a rigid, planar structure capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The ortho-fluoro substituent is a strong electron-withdrawing group that can influence the acidity of the N-H protons and the rotational barrier of the amide C-N bond. It can also participate in non-covalent interactions (e.g., C-F···H-N) that stabilize specific conformations, a feature of increasing interest in drug design.[4] The meta-methyl group adds steric bulk and increases lipophilicity, which can be leveraged to fine-tune binding interactions within a protein's active site.

Section 2: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. In the absence of published experimental spectra for this compound, we can predict its characteristic spectroscopic signatures based on established principles of NMR, IR, and Mass Spectrometry.[5][6]

| Technique | Predicted Signature | Mechanistic Justification |

| ¹H NMR | ~7.1-7.5 ppm (3H, m, Ar-H); ~7.5-8.0 ppm (2H, br s, -CONH₂); ~2.4 ppm (3H, s, -CH₃) | The three aromatic protons will appear as a complex multiplet. The two amide protons are diastereotopic and may appear as two broad singlets or one very broad singlet, with a chemical shift dependent on solvent and concentration. The methyl protons will be a sharp singlet. |

| ¹³C NMR | ~165-170 ppm (C=O); ~158-162 ppm (d, ¹JCF, C-F); ~115-140 ppm (5 Ar-C signals); ~15-20 ppm (-CH₃) | The carbonyl carbon is significantly deshielded. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Five additional aromatic carbon signals are expected (one quaternary, one C-CH₃, and three C-H). The methyl carbon appears in the aliphatic region. |

| IR Spectroscopy | ~3350 & 3180 cm⁻¹ (N-H stretch, two bands for primary amide); ~1660 cm⁻¹ (C=O stretch, "Amide I" band); ~1600 cm⁻¹ (N-H bend, "Amide II" band); ~1250 cm⁻¹ (C-F stretch) | The two distinct N-H stretching bands are characteristic of a primary amide (symmetric and asymmetric stretching).[7] The strong C=O absorption is a key diagnostic peak. The C-F stretch is also a prominent feature. |

| Mass Spectrometry | m/z 153 (M⁺, Molecular Ion); m/z 137 ([M-NH₂]⁺); m/z 109 ([M-CONH₂]⁺) | The molecular ion peak should be clearly visible at m/z 153. Common fragmentation patterns for benzamides include the loss of the amino group (16 Da) and the entire carbamoyl group (44 Da). |

Section 3: Synthesis and Reactivity

Proposed Synthetic Protocol: Amidation of 2-Fluoro-3-methylbenzoic Acid

A reliable and scalable synthesis of this compound proceeds from its corresponding carboxylic acid. The two-step, one-pot conversion via an acyl chloride intermediate is a classic and robust method in organic synthesis. This approach is favored for its high yields and the ease of purification.

Protocol:

-

Activation of the Carboxylic Acid: To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Expertise Note: Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying workup. The DMF catalyst is essential for the formation of the Vilsmeier reagent, which is the active catalytic species.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: Cool the resulting acyl chloride solution back to 0 °C. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, ~5.0 eq) dropwise with vigorous stirring.

-

Trustworthiness Note: This step is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure the selective formation of the primary amide.

-

-

Workup and Purification: After the addition is complete, allow the mixture to stir for an additional hour. If aqueous ammonia was used, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield this compound as a solid.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity

-

Amide Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to the parent carboxylic acid (2-fluoro-3-methylbenzoic acid) and ammonia under harsh acidic or basic conditions with heating.

-

Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution. The existing substituents direct incoming electrophiles: the methyl group is a weak activating, ortho, para-director, while the fluorine is a deactivating, ortho, para-director. The combined effect makes the C4 and C6 positions the most likely sites for substitution, with the outcome depending on the specific reaction conditions.

Section 4: Relevance and Application in Drug Discovery

The true value of this compound is realized in its application as a molecular scaffold in drug discovery. The strategic placement of fluorine profoundly enhances the pharmacological potential of parent molecules.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine is a well-established strategy to optimize drug candidates.[8][9] The C-F bond is highly polarized and exceptionally strong, leading to several beneficial effects:

-

Metabolic Stability: The strength of the C-F bond prevents metabolic oxidation by cytochrome P450 enzymes at that position, increasing the drug's half-life.

-

Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. It can also engage in favorable dipole-dipole or orthogonal multipolar C–F···C=O interactions within a protein binding pocket, increasing ligand affinity.[4]

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability. It also lowers the pKa of nearby acidic or basic groups, which can be used to fine-tune ionization at physiological pH.

A Scaffold for High-Value Therapeutics

Fluorinated benzamides are recognized as privileged structures in medicinal chemistry.[10] The this compound scaffold is particularly valuable as an intermediate for several classes of therapeutic agents.

-

Cereblon (CRBN) Binders for PROTACs: Recent research has identified fluorinated benzamide derivatives as novel, high-affinity binders for Cereblon (CRBN), an E3 ligase substrate receptor.[4] These binders are critical components in Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology that hijacks the cell's natural protein disposal system to destroy disease-causing proteins. Studies have shown that fluorination of the benzamide core can significantly increase binding affinity to CRBN compared to non-fluorinated analogs.[4]

-

Kinase Inhibitors: The benzamide moiety is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be used to synthesize derivatives that selectively target specific kinases, such as those involved in cancer cell proliferation or inflammatory pathways. For example, related fluorinated benzoic acids are used to create potent and selective kinase inhibitors.[11]

-

CNS-Active Agents: The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated compounds attractive for developing drugs targeting central nervous system (CNS) disorders.[2]

Caption: Role as a building block in drug development pipeline.

Section 5: Safety and Handling

-

Expected Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[12][13] It should be treated as harmful if swallowed.

-

Recommended Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Avoid breathing dust. Minimize dust generation during handling.

-

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] The compound is expected to be stable under normal storage conditions.

Conclusion

This compound is more than a simple chemical; it is a carefully designed tool for the modern medicinal chemist. Its unique combination of a hydrogen-bonding amide, a lipophilic methyl group, and a bio-potentiating fluorine atom provides a powerful platform for the synthesis of next-generation therapeutics. While its physical and spectral properties can be reliably predicted, its true potential is demonstrated in its application as a key intermediate for high-value targets like CRBN binders and kinase inhibitors. Understanding the technical nuances of this compound—from its synthesis to the strategic rationale for its use—empowers researchers to fully leverage its capabilities in the complex and rewarding field of drug discovery.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-3-(N-methylbenzamido)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bushman. (2024). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Stenutz. (n.d.). 2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-(2-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. Retrieved from [Link]

- Butler, B., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131.

-

PubChem. (n.d.). 2-Fluoro-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

- Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10459-10483.

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

meriSTEM Education. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 2. 3-Fluoro-2-methylbenzamide [myskinrecipes.com]

- 3. 2-fluoro-3-methylbenzoic acid [stenutz.eu]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lehigh.edu [lehigh.edu]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. 2-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2783142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

The Strategic Ascent of Fluorinated Benzamides: A Technical Guide to their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal and agrochemical research. This guide provides an in-depth technical exploration of the discovery and history of fluorinated benzamides, a class of compounds that exemplifies the profound impact of this strategic chemical modification. We will delve into the origins of benzamide-based therapeutics, the seminal moments that led to the introduction of fluorine, and the subsequent evolution of this chemical class. Through a detailed examination of key synthetic milestones, the elucidation of structure-activity relationships, and an analysis of their diverse mechanisms of action, this guide will provide a comprehensive understanding of the pivotal role fluorinated benzamides play in the development of novel drugs and crop protection agents.

The Genesis of a Privileged Scaffold: The Benzamide Core in Medicinal Chemistry

The journey of fluorinated benzamides begins with the recognition of the benzamide moiety as a versatile and robust pharmacophore. In the mid-20th century, medicinal chemists began to appreciate the stability and synthetic tractability of the amide bond, particularly as a bioisosteric replacement for more labile ester linkages.[1]

A pivotal moment in this narrative was the development of procainamide , an antiarrhythmic agent.[2] Procainamide was rationally designed as a more stable analog of procaine, a local anesthetic with transient antiarrhythmic properties.[1] The rapid enzymatic hydrolysis of procaine's ester bond limited its clinical utility. By substituting the ester with an amide, researchers created a molecule with a significantly extended duration of action, firmly establishing the benzamide core as a valuable scaffold in drug design.[1][2]

This early success paved the way for the exploration of substituted benzamides in other therapeutic areas. In the late 1950s, French researchers, while investigating modifications of procainamide to enhance its antiarrhythmic effects, synthesized metoclopramide .[3] This discovery inadvertently opened the door to the development of a new class of antipsychotic drugs. Further refinement of the metoclopramide structure led to the synthesis of sulpiride , the first substituted benzamide antipsychotic.[3][4] Sulpiride's unique pharmacological profile, characterized by its selective antagonism of dopamine D2 receptors, marked a significant advancement in the treatment of schizophrenia and other psychiatric disorders.[4][5]

These early, non-fluorinated benzamides laid the critical groundwork for the subsequent introduction of fluorine, a strategic modification that would unlock new levels of potency, selectivity, and pharmacokinetic stability.

The Fluorine Revolution: A New Era for Benzamides

The strategic incorporation of fluorine into drug candidates gained significant momentum in the mid to late 20th century, as chemists began to appreciate its unique ability to modulate a molecule's physicochemical properties. The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Increased Lipophilicity: In many cases, fluorine substitution can enhance a molecule's ability to cross biological membranes.

-

Altered pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting receptor binding and pharmacokinetic profiles.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[6]

It was against this backdrop of burgeoning interest in organofluorine chemistry that researchers began to explore the fluorination of established benzamide scaffolds.

Pioneering Fluorinated Benzamides in Agrochemicals

Interestingly, some of the most prominent early examples of commercially successful fluorinated benzamides emerged from the agrochemical industry. The need for potent and selective herbicides and fungicides drove innovation in this sector.

Flutolanil: A Systemic Fungicide

Flutolanil , a member of the benzanilide class of fungicides, is a key example of a fluorinated benzamide that has had a significant impact on agriculture.[7][8] It is used to control a range of pathogens, particularly Rhizoctonia spp., in crops such as rice and turf.[7][8]

Mechanism of Action: Flutolanil acts as a succinate dehydrogenase inhibitor (SDHI).[7] It specifically inhibits complex II of the mitochondrial respiratory chain, thereby disrupting the pathogen's energy production.

Synthesis: The commercial synthesis of flutolanil involves the condensation of 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline.[9] This reaction forms the crucial amide bond that defines the benzamide core of the molecule.

Diflufenican: A Pre- and Post-Emergence Herbicide

Discovered in 1979 by Rhône-Poulenc, diflufenican is a phenoxy nicotinanilide herbicide that demonstrates the versatility of the fluorinated benzamide scaffold.[4] It is used to control a variety of broadleaf weeds in cereals and other crops.[10]

Mechanism of Action: Diflufenican inhibits carotenoid biosynthesis in susceptible plants.[4] This disruption of a critical photoprotective pathway leads to chlorophyll degradation and ultimately, plant death.

Discovery and Synthesis: Diflufenican was discovered using a common intermediate method. The synthesis involves the reaction of 2-chloronicotinic acid with a phenoxy group and an aniline group, which are then recombined to form the final diflufenican molecule.[10]

The Rise of Fluorinated Benzamides in Pharmaceuticals

Building on the foundation laid by early non-fluorinated benzamides like sulpiride, the introduction of fluorine into this class of compounds led to the development of a new generation of highly selective and potent central nervous system (CNS) agents.

Dopamine D2 Receptor Antagonists for Neuropsychiatric Disorders

The development of selective dopamine D2 receptor antagonists has been a major focus in the search for improved antipsychotic medications. The substitution of fluorine onto the benzamide scaffold has played a crucial role in fine-tuning the pharmacological properties of these agents.

The development of compounds like eticlopride , a substituted benzamide with high affinity and selectivity for D2-like receptors, highlights the importance of this chemical class in neuroscience research.[11][12] While not used clinically, eticlopride has been an invaluable tool for understanding the role of dopamine receptors in various neurological and psychiatric conditions.[11]

The synthesis of fluorinated benzamide neuroleptics has been a key area of research, with a focus on developing radiolabeled tracers for positron emission tomography (PET) imaging of dopamine D2 receptors in the brain.[10] These imaging agents are crucial for studying the pathophysiology of diseases like schizophrenia and for assessing the efficacy of new antipsychotic drugs.

Evolution of Synthetic Methodologies

The synthesis of fluorinated benzamides has evolved significantly over time, driven by the need for more efficient and selective methods.

Early Synthetic Approaches

Early methods for the synthesis of fluorinated benzamides often relied on the use of fluorinated starting materials, such as fluorinated benzoic acids or fluorinated anilines. The formation of the amide bond was typically achieved through standard coupling reactions, such as the use of acyl chlorides or coupling reagents.[13]

A common early strategy involved the fluorination of a benzonitrile precursor followed by partial hydrolysis to the corresponding benzamide. However, these reactions often required harsh conditions and could lead to the formation of byproducts.[14]

Modern Synthetic Strategies

More recent advances in synthetic organic chemistry have provided a wider array of tools for the synthesis of fluorinated benzamides. These include:

-

Palladium-catalyzed cross-coupling reactions: These methods allow for the efficient formation of C-N bonds, providing a versatile route to a wide range of substituted benzamides.

-

Direct C-H fluorination: The development of reagents and catalysts for the direct fluorination of C-H bonds has opened up new possibilities for the late-stage introduction of fluorine into complex molecules.

-

Flow chemistry: The use of microfluidic reactors can enable safer and more efficient fluorination reactions, particularly those involving hazardous reagents.[15]

The evolution of these synthetic methods has been critical to the continued development of novel fluorinated benzamides with improved properties.

Structure-Activity Relationships: The Key to Rational Design

The development of fluorinated benzamides has been guided by a deep understanding of their structure-activity relationships (SAR). By systematically modifying the structure of the benzamide scaffold and observing the effects on biological activity, researchers have been able to design more potent and selective compounds.

Key SAR insights for fluorinated benzamides include:

-

The position of fluorine substitution: The location of the fluorine atom(s) on the aromatic rings can have a profound impact on receptor binding and metabolic stability.

-

The nature of the substituents: The size, shape, and electronic properties of other substituents on the molecule can influence its overall pharmacological profile.

-

Stereochemistry: For chiral benzamides, the stereochemistry of the molecule is often critical for its biological activity.[16]

The elucidation of these SAR principles has been essential for the rational design of new fluorinated benzamide drug candidates.

Future Perspectives

The discovery and development of fluorinated benzamides is a testament to the power of medicinal and agrochemical chemistry to address critical needs in human health and food production. The journey from the early, non-fluorinated benzamides to the highly sophisticated fluorinated compounds of today highlights the importance of a deep understanding of chemical principles and a commitment to innovation.

As our understanding of disease biology and crop science continues to grow, so too will the opportunities for the development of new and improved fluorinated benzamides. The continued evolution of synthetic methodologies, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of the next generation of these important molecules.

Experimental Protocols

General Procedure for the Synthesis of a Fluorinated Benzamide via Acylation

This protocol describes a general method for the synthesis of a fluorinated benzamide via the acylation of an amine with a fluorinated benzoyl chloride.

Materials:

-

Fluorinated benzoyl chloride (1.0 eq)

-

Amine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the fluorinated benzoyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzamide.

Visualizations

Figure 1: A conceptual diagram illustrating the historical development of fluorinated benzamides, from early non-fluorinated precursors to their application in agrochemicals and pharmaceuticals.

References

- The development of dopamine D2-receptor selective antagonists. PubMed.

- Exploring the historical development of Benzamide in medicinal chemistry. Benchchem.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

- The development of antipsychotic drugs - PMC. PubMed Central.

- A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride - PMC. PubMed Central.

- A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. PubMed.

- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin

- Optically active benzamides as predictive tools for mapping the dopamine D2 receptor. PubMed.

- Consensus on the use of substituted benzamides in psychiatric p

- Mass spectra of fluorine-containing analogues of procainamide (XIV, XV).

- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin

- Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Tre

- The story of antipsychotics: Past and present - PMC. NIH.

- A kind of preparation method of fluorobenzamide compound.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Synthesis and application of procainamide analogs for use in an immunoassay.

- Processes for the preparation of fluorinated benzoic acids.

- August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides".

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.

- Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

- Fluorinated benzoyl compounds.

- Evolution of amide bond formation.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- The Discovery and Development of Fluorinated Benzoic Acid Deriv

- Benzamide derivatives and uses related thereto.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC. NIH.

- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC. NIH.

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central.

- Antipsychotic medications: a timeline of innov

- Preparation of 2,4,5-trifluo-benzoic acid.

- Amide bond formation using amino acid fluorides.

- Synthesis and Application of Procainamide Analogs for Use in an Immunoassay.

- Overview on the history of organofluorine chemistry

- Synthesis of regiospecifically fluorinated conjug

- Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. PubMed.

- Procainamide. Wikipedia.

Sources

- 1. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procainamide - Wikipedia [en.wikipedia.org]

- 3. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Optically active benzamides as predictive tools for mapping the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzamide: Properties and Synthetic Considerations

For distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of 2-Fluoro-3-methylbenzamide, a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. We will cover its core molecular properties, discuss its strategic importance as a synthetic building block, and outline a validated protocol for its preparation and characterization.

Core Molecular Attributes

This compound is a substituted aromatic compound whose structural features—a fluorine atom and a methyl group positioned ortho and meta, respectively, to a primary amide—make it a valuable scaffold for chemical synthesis. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | |

| CAS Number | 1003712-12-6 |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic profiles.[1] The presence of a fluorine atom in the this compound scaffold is significant for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of potential hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's solubility, membrane permeability, and binding affinity for its biological target.[1]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.

The benzamide moiety itself is a common pharmacophore found in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and cardiovascular agents.[2] The combination of the benzamide scaffold with fluorine substitution makes this compound and its derivatives promising candidates for library synthesis and lead optimization programs.[3][4] These compounds serve as versatile intermediates for creating more complex molecular architectures.[5][]

Synthesis and Characterization

The most direct and reliable synthetic route to this compound is through the amidation of its corresponding carboxylic acid precursor, 2-fluoro-3-methylbenzoic acid. This transformation can be achieved via a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the introduction of an ammonia source.

The synthesis proceeds by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which is then readily converted to the primary amide upon reaction with ammonia.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. 3-Fluoro-2-methylbenzamide [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-methylbenzamide

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical development, chemical synthesis, and material science. It dictates the bioavailability of active pharmaceutical ingredients (APIs), influences reaction kinetics, and determines the feasibility of purification processes. This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-3-methylbenzamide, a compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its determination, and present a predictive analysis of its behavior in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and a practical framework for assessing the solubility of this and similar molecules.

Introduction: The Significance of Solubility

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. This compound, a substituted benzamide derivative, presents a molecular structure with features that suggest a complex solubility profile. The presence of a polar amide group capable of hydrogen bonding, an aromatic ring contributing to hydrophobicity, and a fluorine atom influencing electronic properties, all contribute to its interaction with various solvents.

Understanding the solubility of this compound is paramount for:

-

Formulation Development: Designing appropriate dosage forms (e.g., solutions, suspensions, or solid dispersions).

-

Process Chemistry: Selecting suitable solvents for synthesis, purification, and crystallization.

-

Pharmacokinetic Profiling: Predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will equip the reader with the foundational knowledge and a robust experimental workflow to accurately determine and interpret the solubility of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and the properties of the solvents.

2.1. Molecular Structure of this compound

-

Polar Group: The primary amide (-CONH₂) group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen).

-

Aromatic Ring: The benzene ring is nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.

-

Substituents:

-

The fluoro group is highly electronegative, creating a dipole moment. However, its small size means it does not significantly sterically hinder the molecule.

-

The methyl group is a nonpolar, electron-donating group that adds to the molecule's hydrophobic character.

-

2.2. Solvent Classification and Predicted Interactions

Solvents are broadly classified based on their polarity.[3][4] Polarity is often quantified by the dielectric constant; solvents with a dielectric constant greater than 15 are generally considered polar.[4]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding.[3] We can predict that this compound will exhibit some solubility in these solvents due to hydrogen bonding with the amide group. However, the hydrophobic benzene ring and methyl group will limit its solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. We anticipate good solubility in these solvents as they can interact with the amide group's dipole and solvate the molecule effectively without the high energy cost of disrupting a strong hydrogen-bonding network like that in water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[5] The nonpolar aromatic ring and methyl group of this compound will promote solubility in these solvents, but the polar amide group will be disfavored, likely leading to lower solubility compared to polar aprotic solvents.

The interplay of these structural features suggests that this compound will have a nuanced solubility profile, with the highest solubility likely in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reproducible solubility data, a robust and validated experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7] The following protocol is a detailed, self-validating system for this purpose.

3.1. Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[6] This direct measurement is preferred over indirect methods (like those based on HPLC retention times) for establishing definitive solubility values, especially when building predictive models.[8] The subsequent quantification of the dissolved solute is achieved using High-Performance Liquid Chromatography (HPLC), a technique renowned for its specificity, sensitivity, and accuracy in analyzing benzamide derivatives.[9][10][11]

3.2. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (purity >99%)

-

HPLC-grade solvents

-

Analytical balance

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pipettes

-

0.45 µm syringe filters (ensure compatibility with solvents)

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to a series of vials. "Excess" is critical; a good starting point is ~50 mg. The goal is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial. Prepare vials in triplicate for each solvent to ensure statistical validity.

-

Equilibration:

-

Secure the vials on an orbital shaker.

-

Agitate at a constant temperature (e.g., 25 °C ± 1 °C) for a predetermined time. A 24-hour period is often sufficient, but for poorly soluble or slowly dissolving compounds, 48 hours is recommended to ensure equilibrium is reached.

-

Causality Insight: Constant temperature is crucial as solubility is temperature-dependent.[1] Agitation ensures the entire solvent volume is continuously exposed to the solid's surface, accelerating the dissolution process to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

Remove vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.

-

-

Sample Dilution: Based on an estimated solubility, dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. This prevents detector saturation and ensures accurate quantification.

-

HPLC Quantification:

-

Chromatographic Conditions:

-

Calibration Curve: Prepare a series of working standard solutions of this compound in the mobile phase (e.g., 10, 25, 50, 75, 100 µg/mL).[9] Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered samples and determine their concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Predictive Solubility Data and Analysis

While experimental determination is definitive, we can present a set of hypothetical, yet scientifically plausible, solubility data for this compound based on the theoretical principles discussed.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant | Predicted Solubility (mg/mL) |

| Hexane | Nonpolar | 1.9 | < 1 |

| Toluene | Nonpolar | 2.4 | 5 - 15 |

| Acetone | Polar Aprotic | 21 | 150 - 250 |

| Acetonitrile | Polar Aprotic | 37 | 100 - 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 300 |

| Ethanol | Polar Protic | 24 | 50 - 100 |

| Methanol | Polar Protic | 33 | 75 - 150 |

| Water | Polar Protic | 80 | < 0.5 |

Analysis of Predicted Data:

-

Highest Solubility: As predicted, the highest solubility is expected in DMSO, a highly polar aprotic solvent capable of strong dipole interactions and accepting hydrogen bonds from the amide group.

-

Polar Aprotic vs. Polar Protic: The solubility is predicted to be significantly higher in polar aprotic solvents (Acetone, Acetonitrile) than in polar protic solvents (Ethanol, Methanol). This is because the protic solvents have strong self-association through hydrogen bonding, and energy is required to break these solvent-solvent interactions to create a cavity for the solute molecule.

-

Nonpolar Solvents: Solubility in toluene is expected to be moderate, driven by interactions with the aromatic ring. In contrast, the aliphatic hexane is a very poor solvent, as it cannot effectively solvate the polar amide group.

-

Aqueous Solubility: The aqueous solubility is predicted to be very low. The energetic penalty of breaking the strong hydrogen bonds in water to accommodate the hydrophobic parts of the molecule is too high.

Key Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the measured solubility:

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship should be characterized for applications requiring processing at different temperatures.

-

pH (for aqueous solutions): Benzamides are generally neutral compounds and their solubility is largely independent of pH. However, at extreme pH values, hydrolysis of the amide bond could occur, affecting the measurement.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure that a phase transition has not occurred.

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by a balance of polar and nonpolar interactions. This guide has provided a theoretical basis for predicting its solubility, highlighting an expected preference for polar aprotic solvents. More importantly, we have outlined a robust, field-proven experimental protocol based on the shake-flask method coupled with HPLC analysis. This methodology provides a reliable framework for generating the accurate, high-quality data necessary to support informed decisions in drug development and chemical process optimization. By understanding both the theory and the practical steps for determination, researchers can effectively navigate the challenges posed by the solubility of this and other complex organic molecules.

References

- Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.

- Solubility and Polarity. (Source document unavailable for direct linking, based on general chemical principles).

- What role does solvent polarity play in solubility? True Geometry's Blog.

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Principles of Solubility and Solutions. ResearchGate.

- How Does Solvent Polarity Impact Compound Solubility? YouTube.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.

- High-accuracy water solubility determination using logK. KREATiS.

- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).

- TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo.

- ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.

- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. blog.truegeometry.com [blog.truegeometry.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. govinfo.gov [govinfo.gov]

- 8. api.kreatis.eu [api.kreatis.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methylbenzamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-3-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. While experimentally derived spectra for this specific molecule are not widely published, this guide leverages predictive models and data from analogous structures to provide a robust framework for its spectroscopic analysis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. The presence of the fluorine atom and the methyl group on the aromatic ring, combined with the reactivity of the primary amide, makes it a versatile synthon. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the methyl group provides steric and electronic influence. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH (H4) | ~7.6-7.8 | Triplet of doublets (td) | J ≈ 8.0, 1.5 |

| Aromatic CH (H5) | ~7.1-7.3 | Triplet (t) | J ≈ 8.0 |

| Aromatic CH (H6) | ~7.3-7.5 | Triplet of doublets (td) | J ≈ 8.0, 5.0 |

| Amide NH₂ | ~5.5-7.5 | Broad singlet (2H) | - |

| Methyl CH₃ | ~2.3-2.5 | Singlet (3H) | - |

Disclaimer: These are predicted values and may differ from experimental results.

The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carbonyl groups and the electron-donating nature of the methyl group. The amide protons are expected to be broad due to quadrupole broadening from the nitrogen atom and may exchange with deuterium in solvents like D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165-170 |

| Aromatic C-F | ~158-162 (doublet, ¹JCF) |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-CONH₂ | ~130-135 |

| Aromatic CH (C4) | ~125-130 |

| Aromatic CH (C5) | ~120-125 |

| Aromatic CH (C6) | ~115-120 (doublet, ²JCF) |

| Methyl CH₃ | ~15-20 |

Disclaimer: These are predicted values and may differ from experimental results.

The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-